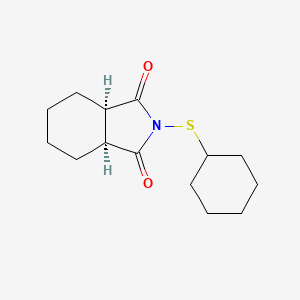
1H-Isoindole-1,3(2H)-dione, 2-(cyclohexylthio)hexahydro-, (3aR,7aS)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-(cyclohexylthio)hexahydro-, (3aR,7aS)-rel- is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(cyclohexylthio)hexahydro-, (3aR,7aS)-rel- typically involves multi-step organic reactions. One common method includes the reaction of isoindole derivatives with cyclohexylthiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and requires specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The reaction conditions are optimized to maximize yield while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(cyclohexylthio)hexahydro-, (3aR,7aS)-rel- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the cyclohexylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-(cyclohexylthio)hexahydro-, (3aR,7aS)-rel- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(cyclohexylthio)hexahydro-, (3aR,7aS)-rel- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Cyclohexylthio compounds: Compounds containing the cyclohexylthio group exhibit similar reactivity and can be used in analogous applications.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-(cyclohexylthio)hexahydro-, (3aR,7aS)-rel- is unique due to its specific stereochemistry and the presence of both the isoindole and cyclohexylthio moieties
Properties
CAS No. |
68310-85-0 |
|---|---|
Molecular Formula |
C14H21NO2S |
Molecular Weight |
267.39 g/mol |
IUPAC Name |
(3aR,7aS)-2-cyclohexylsulfanyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H21NO2S/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h10-12H,1-9H2/t11-,12+ |
InChI Key |
YFQKGNTXACFMOY-TXEJJXNPSA-N |
Isomeric SMILES |
C1CCC(CC1)SN2C(=O)[C@@H]3CCCC[C@@H]3C2=O |
Canonical SMILES |
C1CCC(CC1)SN2C(=O)C3CCCCC3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















